

Application of Thalidomide-PEG4-Propargyl in the Development of Cancer Therapeutics

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Compound of Interest

Compound Name: Thalidomide-PEG4-Propargyl

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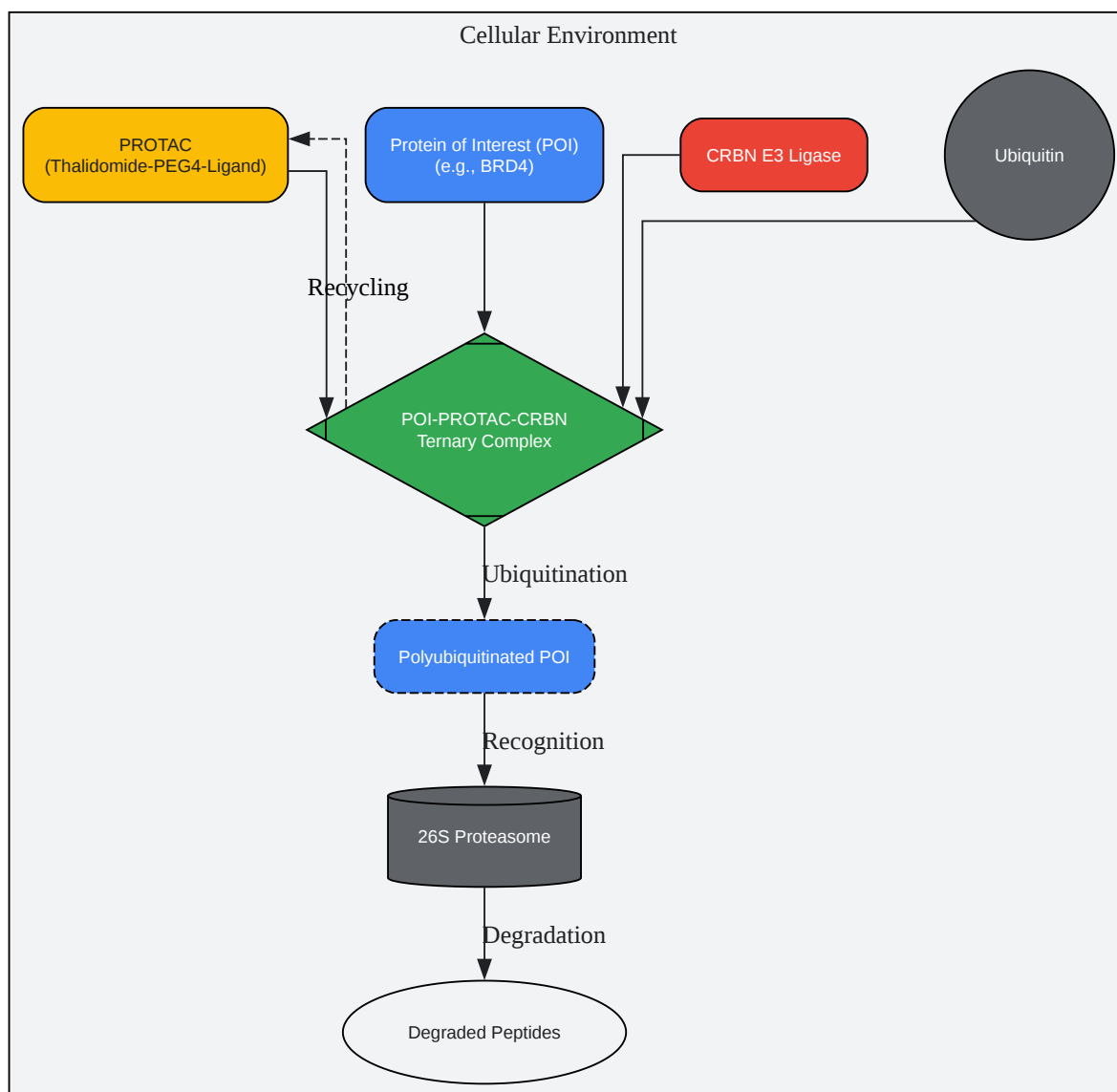
Introduction

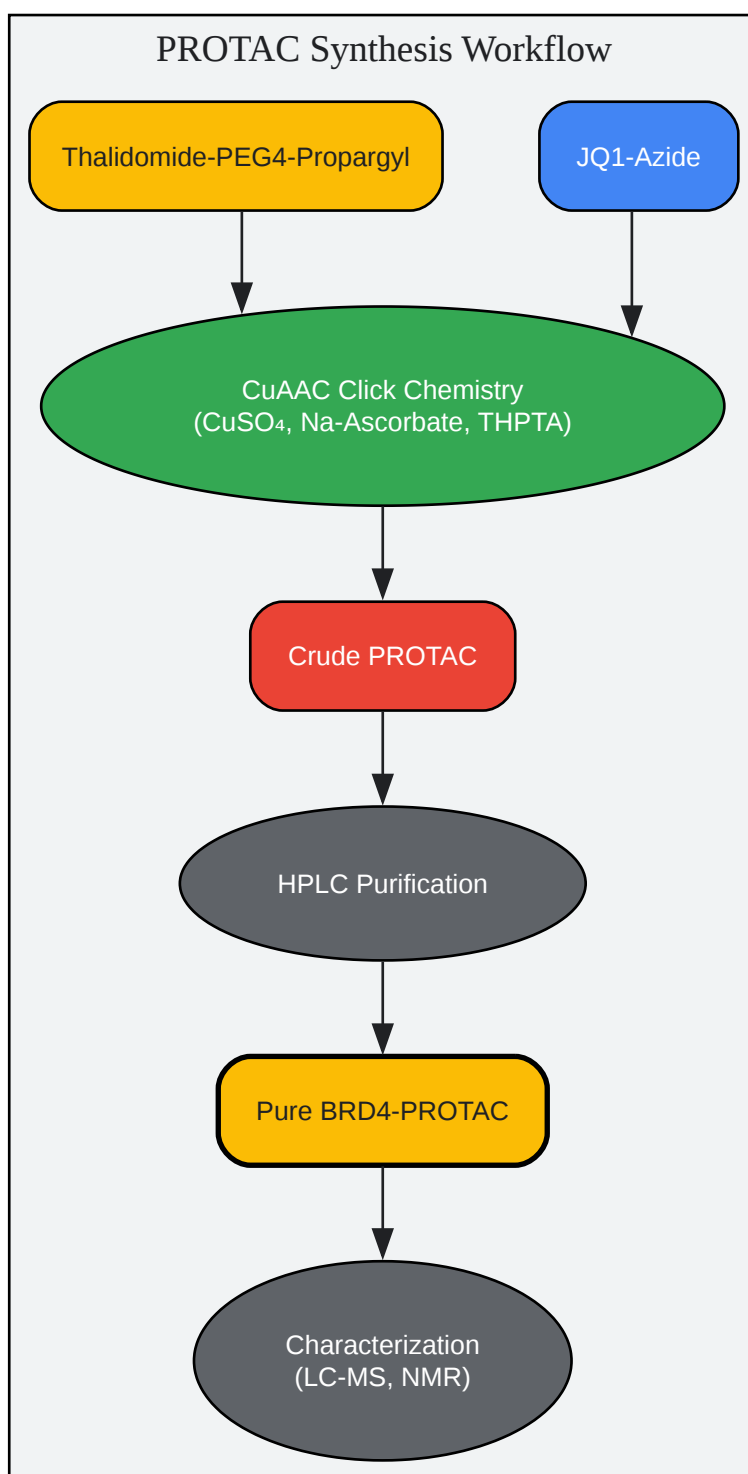
Thalidomide-PEG4-Propargyl is a key heterobifunctional molecule utilized in the rapidly advancing field of targeted protein degradation (TPD). It serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to eliminate disease-causing proteins. This molecule incorporates the thalidomide moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected via a flexible tetraethylene glycol (PEG4) linker to a terminal propargyl group. The propargyl group enables straightforward and efficient conjugation to a target protein ligand using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly reliable "click chemistry" reaction.^{[1][2]} This modular design allows for the rapid development of PROTACs against a wide range of cancer-relevant proteins, offering a powerful strategy to target previously "undruggable" entities.

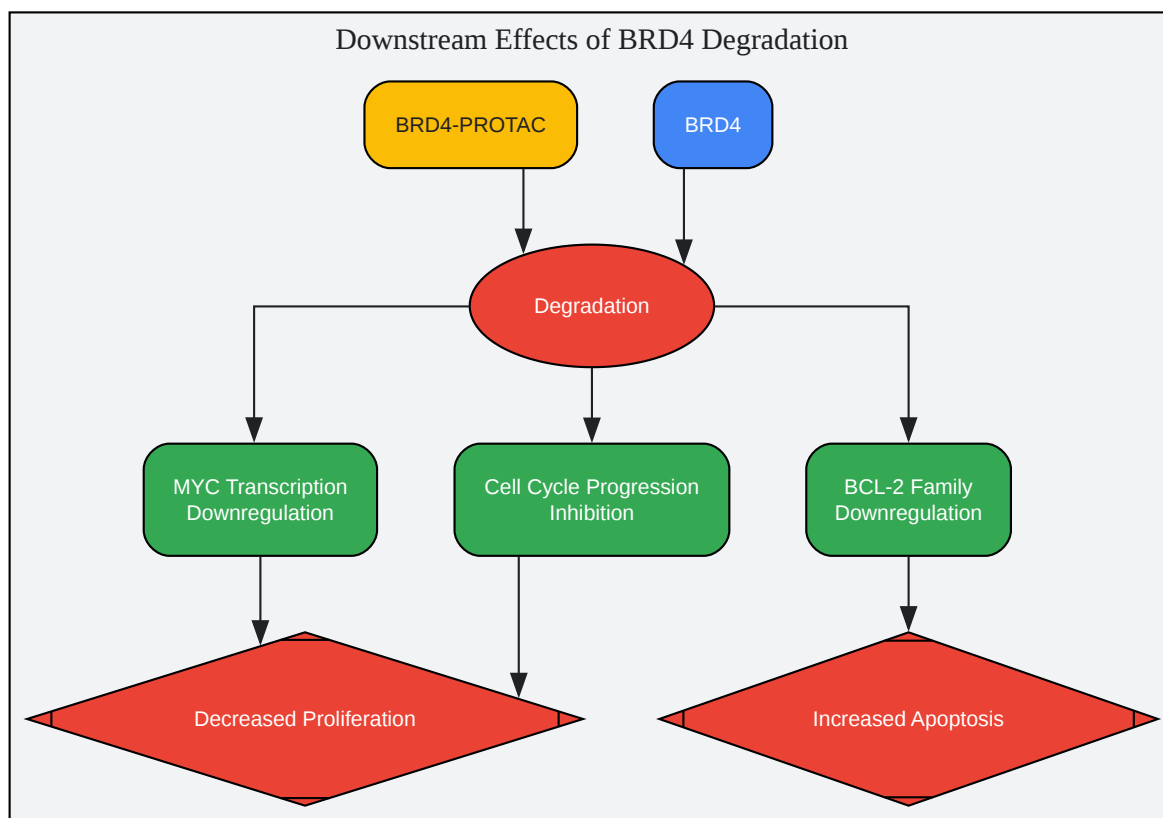
Mechanism of Action: PROTAC-mediated Protein Degradation

PROTACs synthesized using **Thalidomide-PEG4-Propargyl** operate by hijacking the cell's natural ubiquitin-proteasome system (UPS). The resulting PROTAC acts as a molecular bridge, simultaneously binding to the protein of interest (POI) and the CRBN E3 ligase. This induced proximity facilitates the formation of a ternary complex, leading to the polyubiquitination of the

POI. The polyubiquitin chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.[1][3]







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